rac-Sitagliptin

Description

Significance of Chirality in Pharmaceutical Active Pharmaceutical Ingredients

Chirality, derived from the Greek word for "hand," describes molecules that exist as non-superimposable mirror images of each other, known as enantiomers wikipedia.orgnih.govveranova.com. Biological systems, being inherently chiral themselves (composed of chiral amino acids, sugars, etc.), interact stereoselectively with drug molecules nih.govveranova.comresearchfloor.org. Consequently, the two enantiomers of a chiral drug can exhibit markedly different pharmacokinetic (absorption, distribution, metabolism, excretion) and pharmacodynamic (biological effect) profiles wikipedia.orgnih.govveranova.comresearchfloor.orgmdpi.combiomedgrid.com.

One enantiomer, termed the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, might be inactive, less active, or even contribute to adverse effects or toxicity wikipedia.orgmdpi.combiomedgrid.com. This stereoselectivity necessitates rigorous evaluation of individual enantiomers during drug development. Regulatory agencies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the separate assessment of each enantiomer's pharmacology and toxicology to ensure drug safety and efficacy researchfloor.orgresearchgate.netnih.govchiralpedia.com. The trend in modern pharmaceutical development favors single-enantiomer drugs due to their potential for improved therapeutic indices, simpler pharmacological profiles, and reduced side effects compared to racemic mixtures nih.govmdpi.comnih.gov.

Historical Context of Sitagliptin (B1680988) Development and Racemic Considerations

Sitagliptin, marketed as Januvia®, was the first dipeptidyl peptidase-4 (DPP-4) inhibitor approved by the FDA in 2006 for the treatment of type 2 diabetes mellitus wikipedia.org. Sitagliptin is a chiral molecule, with the active pharmaceutical ingredient (API) being the (R)-enantiomer wikipedia.orgnih.gov. The development of sitagliptin by Merck & Co. involved significant advancements in synthetic chemistry, particularly in achieving highly enantioselective synthesis newdrugapprovals.orgfrontiersin.orgresearchgate.net.

Early synthetic strategies for sitagliptin, and many chiral drugs, may have involved the preparation and subsequent resolution of racemic intermediates or the final product google.comgoogle.comrsc.org. For instance, some patented processes describe the resolution of racemic β-amino acid derivatives, which are key intermediates in sitagliptin synthesis, using chiral resolving agents like mandelic acid or tartaric acid derivatives google.comgoogle.comrsc.org. While Merck eventually developed highly efficient, enantioselective routes, such as asymmetric hydrogenation of enamines or biocatalytic transamination, the investigation of racemic forms and resolution techniques was integral to optimizing the manufacturing process and understanding potential impurities nih.govnewdrugapprovals.orgfrontiersin.orgresearchgate.netacs.orgncl.res.inresearchgate.net. The (S)-enantiomer of sitagliptin is considered an impurity in the synthesis of the (R)-enantiomer and requires strict control nih.goveuropa.euacs.org. Therefore, understanding the synthesis, properties, and analytical separation of rac-sitagliptin is important for controlling the enantiomeric purity of the final drug product.

Research Imperatives for Comprehensive this compound Investigation

Despite the commercial success of enantiomerically pure (R)-sitagliptin, research into this compound remains relevant for several key reasons within the pharmaceutical industry:

Synthesis Route Development and Optimization: Early-stage research and development often explore various synthetic pathways. Racemic intermediates or the racemic final product may arise from non-enantioselective synthetic steps. Studying these racemic forms is crucial for developing and optimizing enantioselective synthesis strategies or efficient chiral resolution methods to obtain the desired (R)-enantiomer nih.govgoogle.comgoogle.comrsc.org.

Analytical Method Development and Validation: The accurate quantification of enantiomeric purity is a regulatory requirement. Developing robust analytical methods, typically employing chiral chromatography (e.g., HPLC), necessitates the use of both pure enantiomers and the racemic mixture as standards for method validation, linearity, precision, and accuracy jocpr.comrsc.orgnih.govresearchgate.netijpsdronline.comnih.govijpsdronline.com.

Impurity Profiling and Control: The (S)-enantiomer of sitagliptin can be present as an impurity in the final (R)-sitagliptin API, arising from incomplete enantioselectivity in synthesis or racemization nih.goveuropa.euacs.org. Investigating this compound aids in understanding the formation pathways of these impurities and developing strategies for their detection and control, ensuring the quality and safety of the drug product nih.goveuropa.eu.

Reference Standards: Racemic mixtures serve as essential reference standards for analytical testing, quality control (QC), and method validation (AMV) in the production of sitagliptin clearsynth.comclearsynth.comchemicea.com.

These imperatives highlight that a comprehensive understanding of this compound is not merely an academic exercise but a practical necessity for ensuring the quality, safety, and efficient production of the enantiomerically pure drug.

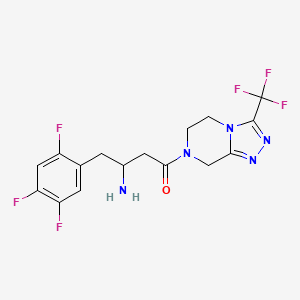

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F6N5O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22/h4,6,9H,1-3,5,7,23H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFMDFFZMYYVKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F6N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870361 | |

| Record name | 3-Amino-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Rac Sitagliptin and Its Enantiomers

Classical Organic Synthetic Strategies for Racemic Intermediates

The initial approaches to Sitagliptin (B1680988) synthesis often involved the preparation of racemic intermediates, which could then be resolved to isolate the desired (R)-enantiomer. These classical methods laid the groundwork for later, more advanced asymmetric syntheses.

Multi-step Reaction Pathways for rac-Sitagliptin Precursors

The synthesis of racemic precursors to Sitagliptin typically involves the construction of the core β-amino acid structure. One common strategy begins with the synthesis of a β-keto ester, such as ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. This intermediate can be prepared through various condensation reactions. Subsequent steps focus on introducing the amine functionality at the β-position.

A documented pathway involves the hydrolysis and decarboxylation of a diester precursor to form a racemic β-keto acid. google.com This racemic compound serves as a key building block. The resolution of such racemic β-amino acid derivatives is a crucial step in these classical routes. google.comgoogle.com For instance, a racemic β-amino ester can be synthesized and then resolved using a chiral resolving agent like mandelic acid to separate the enantiomers. google.com Another approach involves the synthesis of a racemic phenylalanine derivative, which can then be converted to the target molecule through processes like Arndt-Eistert homologation. polimi.it

Optimization of Reaction Conditions and Yields for Racemic Production

Key parameters that are optimized include:

Temperature: Reactions are often run at temperatures between 15°C and 60°C, with a preferred range of 30-60°C to balance reaction rate and enzyme stability. google.com

pH: The use of buffer systems to maintain an optimal pH, typically between 5.0 and 9.0, is essential for enzymatic activity. google.com

Solvents: The choice of solvent or co-solvent can dramatically impact the reaction. Solvent systems may include a buffered aqueous solution with an organic cosolvent such as toluene (B28343) or dimethylformamide. google.com

Concentration: Substrate concentrations can range from 0.1% to 50%, with a typical range of 1% to 20% being preferred for optimal performance. google.com

Through careful control of these conditions, the efficiency of racemic production and subsequent resolution can be maximized, providing a reliable, albeit less direct, route to the desired enantiomer compared to modern asymmetric methods.

Enantioselective Synthesis of (R)-Sitagliptin

The development of enantioselective catalytic methods marked a paradigm shift in the synthesis of Sitagliptin, offering a more direct, atom-economical, and environmentally friendly "green" approach. These strategies focus on creating the desired chiral center in a single, highly selective step.

Asymmetric Catalytic Hydrogenation Approaches

Among the most successful enantioselective methods is the asymmetric hydrogenation of a prochiral enamine precursor. This approach has been refined to an industrial scale, showcasing the power of transition metal catalysis.

A landmark achievement in the synthesis of Sitagliptin was the development of a highly efficient process by Merck, which has become a benchmark in industrial asymmetric catalysis. sci-hub.se This second-generation process involves the asymmetric hydrogenation of an unprotected enamine, dehydrositagliptin. acs.orgnih.govresearchgate.net The key precursor, dehydrositagliptin, is prepared in a highly efficient three-step, one-pot sequence, resulting in its direct isolation in 82% yield and over 99.6% purity. acs.orgnih.gov

The pivotal step is the hydrogenation of this enamine using a rhodium catalyst complexed with a chiral ferrocenyl diphosphine ligand, specifically (R,S)-tert-butyl-Josiphos or tBu JOSIPHOS. google.comacs.org This reaction is performed at high pressure and proceeds with exceptional enantioselectivity. researchgate.net The use of as little as 0.15 mol% of the Rh(I)/tBu JOSIPHOS catalyst is sufficient to afford Sitagliptin in high yield and excellent enantiomeric purity. acs.orgnih.gov This process significantly reduces waste compared to earlier routes and completely eliminates aqueous waste streams. nih.gov

Table 1: Selected Results for Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydrositagliptin

This table is interactive. Click on the headers to sort the data.

| Ligand | Catalyst Loading (mol %) | Pressure (psi) | Temperature (°C) | Enantiomeric Excess (ee %) | Yield (%) | Reference |

| tBu JOSIPHOS | 0.15 | 250 | Not Specified | >99 | ~98 | sci-hub.seacs.orgnih.gov |

| (R,S)-tert-butyl-Josipos | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | google.com |

| Chiral Phosphine (B1218219) | Not Specified | 250 | Not Specified | 97 | Not Specified | researchgate.net |

| Chiral Ferrocenyl Diphosphine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | google.com |

As an alternative to rhodium, ruthenium-based catalysts have also been explored for the asymmetric synthesis of Sitagliptin. Instead of hydrogenating an enamine, these catalysts can be used for the asymmetric reductive amination of a β-ketoamide intermediate, which is a precursor to dehydrositagliptin. mdpi.com

This approach directly converts the ketone functionality into the desired chiral amine. A notable example employs a ruthenium-based transfer hydrogenation catalyst, which is a variant of Noyori's renowned (S,S)-RuCl(p-cymene)ArSO2DPEN catalyst. mdpi.com This intramolecular asymmetric reductive amination has been successfully applied on a large scale (>100 kg), affording the target β-amino amide with a yield of 97% and an enantiomeric excess of 94.5%. mdpi.com While biocatalytic routes are now often preferred for their environmental benefits, this ruthenium-catalyzed method represents a powerful chemical alternative for establishing the critical stereocenter of Sitagliptin. mdpi.comnih.gov

Investigation of Ligand Effects on Enantioselectivity

In the realm of transition-metal catalysis for Sitagliptin synthesis, the choice of chiral ligand is paramount for achieving high enantioselectivity. The asymmetric hydrogenation of a dehydrositagliptin intermediate is a key strategy where the ligand, in coordination with a metal center (commonly rhodium), dictates the facial selectivity of the hydrogen addition. acs.org

Research has shown that bidentate phosphine ligands are particularly effective. For instance, the Rh(I)/(t)Bu JOSIPHOS catalyst system has been successfully used for the highly enantioselective hydrogenation of the enamine precursor to Sitagliptin, achieving excellent optical purity. acs.org Another class of ligands, FerroLANE, when complexed with rhodium, was also investigated for this transformation. researchgate.net Optimization studies involving various reaction parameters such as solvent, temperature, and hydrogen pressure are crucial. Methanol has often been identified as the optimal solvent for these hydrogenations. researchgate.net While higher temperatures can increase reaction rates, they may negatively impact enantioselectivity. researchgate.net

The following table summarizes the effect of different ligands on the enantioselectivity of the asymmetric hydrogenation to produce Sitagliptin.

| Ligand | Metal | Solvent | H₂ Pressure (bar) | Temp (°C) | Conversion (%) | ee (%) | Reference |

| L3 (a FerroLANE derivative) | Rh | Methanol | 20 | 90 | 89 | 98 | researchgate.net |

| (R,S)-t-Bu-JOSIPHOS | Rh | Methanol | ~17 | N/A | >99 | >99.5 | acs.org |

This table is interactive and represents a summary of findings from referenced studies.

Biocatalytic Strategies for Chiral Amination

Biocatalytic methods have emerged as powerful, green alternatives to traditional chemical synthesis for producing chiral amines. nih.govresearchgate.net These enzymatic processes offer exceptional stereoselectivity under mild reaction conditions, significantly reducing waste and avoiding the use of heavy metal catalysts. researchgate.net For Sitagliptin, the development of a biocatalytic route centered on the direct asymmetric amination of a prochiral ketone intermediate represented a landmark achievement in industrial biotechnology. nih.govresearchgate.net

Transaminase-Mediated Asymmetric Synthesis of Chiral Amine Fragments

Transaminases (TAs), also known as aminotransferases (ATAs), have become the cornerstone of the biocatalytic synthesis of Sitagliptin. mdpi.com These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine (B41738), to a ketone acceptor. mdpi.com The key transformation is the conversion of the prositagliptin ketone into the desired (R)-enantiomer of the amine, which forms the core of the Sitagliptin molecule. nih.govmdpi.com

The industrial application of transaminases for Sitagliptin synthesis is a showcase for the power of directed evolution. nih.gov The starting enzyme, an (R)-selective transaminase from Arthrobacter sp. (ATA-117), initially showed no detectable activity towards the sterically bulky prositagliptin ketone. nih.govresearchgate.netfrontiersin.org

The table below illustrates the progression of enzyme engineering.

| Enzyme Variant | Key Modifications | Performance Highlights | Reference |

| Wild-Type (ATA-117) | None | No detectable activity on prositagliptin ketone. | nih.govfrontiersin.org |

| Initial Hit | N/A | Marginal activity created via substrate walking and modeling. | nih.gov |

| ATA-117-Rd11 | 27 mutations | >25,000-fold increase in activity; operates at high substrate load (200 g/L) and 50% DMSO. | frontiersin.orgresearchgate.net |

| MwTAM8 | Chimera with 8 mutations | 79.2-fold higher activity than the initial chimeric scaffold. | nih.gov |

| ATA5/F189H/S236T/M121H | 3 mutations from parent | 10.2-fold higher activity and 4-fold improved half-life at 45°C. | bohrium.com |

This interactive table summarizes the impact of directed evolution on transaminase performance for Sitagliptin synthesis.

The engineering efforts not only tailored the transaminase for Sitagliptin production but also broadened its substrate scope. The resulting robust enzymes could catalyze the amination of various other bulky ketones, including different trifluoromethyl-substituted and phenylethylamine precursors, with near-perfect stereopurity. researchgate.net

Performance optimization was critical for industrial-scale manufacturing. The engineered transaminase was improved to tolerate high concentrations of the prositagliptin ketone (up to 200 g/L) and the co-solvent (50% DMSO) needed to dissolve it. frontiersin.orgresearchgate.net Furthermore, the enzyme was made compatible with isopropylamine as the amino donor, which facilitates the reaction equilibrium shift towards the product amine and simplifies downstream processing, as the acetone (B3395972) by-product is volatile. mdpi.com Under optimized conditions, the process achieved a 92% yield and >99.95% enantiomeric excess (ee). researchgate.net Further developments have focused on creating immobilized versions of the enzyme to allow for easier recovery and reuse, enhancing the economic feasibility of the process. mdpi.com

Application of Other Enzyme Classes in Enantioselective Pathways

One strategy involves using a lipase (B570770) or an esterase in tandem with a transaminase. frontiersin.orgnih.gov In this approach, a β-keto ester is used as the starting material. The lipase first hydrolyzes the ester to the corresponding β-keto acid, which is then aminated by the transaminase to yield the desired β-amino acid, a key precursor to Sitagliptin. nih.gov This avoids the direct use of the potentially unstable β-keto acid.

In other multi-enzyme systems, additional enzymes are used to manage inhibitory by-products. For example, when using benzylamine (B48309) as an amine donor, the resulting benzaldehyde (B42025) can inhibit the transaminase. nih.gov To overcome this, an aldehyde reductase (AHR) and a formate (B1220265) dehydrogenase (FDH) can be included in the cascade to convert the inhibitory benzaldehyde into the less harmful benzyl (B1604629) alcohol. nih.govfrontiersin.org Promoter engineering has also been used to co-express multiple enzymes like esterases and transaminases within a single whole-cell biocatalyst, optimizing the relative expression levels of each enzyme for maximum cascade efficiency. nih.govnih.gov

Organocatalytic Asymmetric Synthesis

Organocatalysis, which uses small, metal-free organic molecules to catalyze asymmetric transformations, represents another significant strategy for synthesizing chiral sitagliptin intermediates. acs.org These methods avoid the use of potentially toxic and expensive heavy metals.

One successful organocatalytic approach involves an enantioselective aza-Michael addition. In this method, a quinine-derived bifunctional catalyst is used under phase-transfer conditions to facilitate the conjugate addition of a carbamate (B1207046) to an α,β-unsaturated ketone. acs.orgnih.gov This key step establishes the chiral center with high enantioselectivity (up to 96% ee). nih.gov The resulting adduct is then converted to Sitagliptin through subsequent steps including a Baeyer–Villiger oxidation. nih.gov

Another organocatalytic strategy employs a tandem aza-Michael/hemiacetal reaction. This reaction between an α,β-unsaturated aldehyde and N-Boc-hydroxylamine is catalyzed by a chiral prolinol derivative, such as (S)-diphenylprolinol-TMS ether, in the presence of a Brønsted acid co-catalyst. mdpi.comnih.gov This process constructs a chiral isoxazolidine (B1194047) intermediate with high yield and enantioselectivity (up to 96% ee), which is then transformed into the target molecule. mdpi.com

The table below details results from organocatalytic approaches to Sitagliptin intermediates.

| Organocatalyst | Reaction Type | Substrate | Yield (%) | ee (%) | Reference |

| Quinine-derived C(9)-urea ammonium (B1175870) salt | Aza-Michael Addition | (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one | 94 | 96 | nih.gov |

| (S)-diphenylprolinol-TMS ether / p-nitrobenzoic acid | Tandem aza-Michael/hemiacetal | (E)-4-(2,4,5-trifluorophenyl)but-2-enal | 85 | 96 | mdpi.com |

This table is interactive and provides a summary of key findings in the organocatalytic synthesis of Sitagliptin intermediates.

Phase-Transfer Catalytic aza-Michael Addition Methodologies

The synthesis of sitagliptin, particularly its desired (R)-enantiomer, has been a significant area of research, leading to the development of sophisticated catalytic methods. One such approach involves an enantioselective aza-Michael addition under phase-transfer catalytic (PTC) conditions. nih.govresearchgate.netnih.gov This methodology is crucial for establishing the chiral center of the β-amino acid core of sitagliptin.

In a notable synthesis, the key chiral amine was introduced via the aza-Michael addition of a carbamate to an α,β-unsaturated phenylketone. nih.gov Specifically, the reaction utilized tert-butyl β-naphthylmethoxycarbamate and (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one as reactants. nih.govresearchgate.netnih.gov The reaction's success hinged on the use of a quinine-derived C(9)-urea ammonium salt as a bifunctional phase-transfer catalyst. nih.govresearchgate.net This organocatalytic approach effectively induced chirality, yielding the desired product with a high enantiomeric excess (ee) of 96%. nih.govresearchgate.netnih.gov

Table 1: Key Reactants and Catalysts in Phase-Transfer Catalytic aza-Michael Addition

| Component | Chemical Name | Role |

|---|---|---|

| Michael Acceptor | (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one | Substrate |

| Nitrogen Source | tert-butyl β-naphthylmethoxycarbamate | Reactant |

Tandem Aza-Michael/Hemi-acetal Reactions for Chiral Intermediate Construction

An alternative and efficient strategy for constructing the chiral core of sitagliptin involves a tandem aza-Michael/hemi-acetal reaction. semanticscholar.orgproquest.com This method focuses on creating a key chiral hemiacetal intermediate, which can then be converted to the final product. semanticscholar.org This approach is notable for its use of organocatalysis, avoiding the need for expensive and potentially toxic metal catalysts. semanticscholar.org

The synthesis commences with (E)-4-(2,4,5-trifluorophenyl)but-2-enal and N-Boc-protected hydroxylamine. semanticscholar.orgproquest.com The crucial tandem reaction is catalyzed by an organocatalyst, such as (S)-diphenylprolinol-TMS, in the presence of a Brønsted acid co-catalyst like p-nitrobenzoic acid. semanticscholar.org This reaction constructs the chiral hemiacetal fragment, (3R,5S)-N-Boc-5-hydroxy-3-(2,4,5-trifluorobenzyl)isoxazolidine, in high yield (85%) and excellent enantioselectivity (93% ee). semanticscholar.org

Chemical Resolution Techniques for this compound and Intermediates

Diastereomeric Salt Formation with Chiral Resolving Agents

Classical chemical resolution via diastereomeric salt formation remains a robust and industrially viable method for separating enantiomers of racemic sitagliptin and its precursors. nih.govpharmtech.com This technique involves reacting the racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. pharmtech.comnih.gov These diastereomers possess different physical properties, such as solubility, which allows for their separation. pharmtech.comunchainedlabs.com

Table 3: Resolution of this compound Intermediate

| Racemic Intermediate | Chiral Resolving Agent | Solvent | Product | Yield of Resolution Step | Final Enantiomeric Excess |

|---|

Kinetic Resolution of Racemic Precursors

Kinetic resolution is another strategy employed in the synthesis of enantiomerically pure sitagliptin. This method relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the enrichment of one enantiomer. Several synthetic routes to sitagliptin have utilized enzymatic kinetic resolution of racemic intermediates. nih.gov

For instance, the synthesis of sitagliptin can be achieved through the kinetic resolution of racemic amines using enzymes like transaminases. nih.gov In one multi-enzyme cascade system, a transaminase from Roseomonas deserti (TARO) was used for the synthesis of a sitagliptin intermediate from the corresponding β-keto ester. nih.gov While this example focuses on asymmetric synthesis, the principle of using enzymes to selectively react with one enantiomer is the foundation of kinetic resolution. The unreacted enantiomer can be recovered with high optical purity. Such biocatalytic approaches are increasingly favored as they offer high selectivity and operate under mild conditions, aligning with green chemistry principles. nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches for Sitagliptin

The industrial manufacture of sitagliptin has been a prominent case study in the application of green chemistry and process intensification. researchgate.netsci-hub.se Over the years, Merck, the original developer, has reported multiple generations of synthetic processes, each demonstrating significant improvements in sustainability. sci-hub.se

The first-generation synthesis involved a rhodium-catalyzed asymmetric hydrogenation. sci-hub.seresearchgate.net While effective, it required high-pressure equipment and an expensive, toxic heavy metal catalyst, and an additional crystallization step was needed to improve stereoselectivity. epa.govacs.org

A major breakthrough came with the development of a second-generation process in collaboration with Codexis, which won a Presidential Green Chemistry Challenge Award. epa.govacs.org This route utilizes a highly engineered transaminase enzyme to directly convert a ketone precursor to the desired chiral amine of sitagliptin. epa.govacs.org This biocatalytic approach offers several advantages:

Elimination of Metal Catalysts: It replaces the rhodium catalyst, avoiding metal contamination and the need for specialized high-pressure reactors. epa.gov

Reduced Waste: The enzymatic process significantly reduces the total waste generated per kilogram of product and completely eliminates aqueous waste streams. acs.orgnih.gov

High Enantioselectivity: The evolved transaminase exhibits exceptional selectivity, producing the desired (R)-enantiomer with no detectable amount of the (S)-enantiomer, thus eliminating the need for a wasteful chiral purification step. epa.gov

These advancements, moving from traditional chemical synthesis to biocatalysis, exemplify the core principles of green chemistry by improving efficiency, reducing environmental impact, and enhancing safety. researchgate.netepa.govnih.gov

Table 4: Comparison of Sitagliptin Synthetic Generations

| Feature | First Generation Process | Second Generation (Green) Process |

|---|---|---|

| Key Transformation | Rhodium-catalyzed asymmetric hydrogenation | Transaminase-catalyzed asymmetric amination |

| Catalyst | Rhodium-Josiphos | Engineered transaminase (biocatalyst) |

| Pressure | High pressure (250 psi) | Atmospheric pressure |

| Waste | Significant aqueous waste | Aqueous waste streams eliminated |

| Chiral Purity Step | Required | Eliminated |

Advanced Analytical Chemistry and Characterization of Rac Sitagliptin

Solid-State Characterization and Polymorphism Studies

The physical form of an API significantly influences its performance. Polymorphism, the ability of a solid material to exist in more than one crystalline form, can lead to variations in solubility, dissolution rate, stability, and processability. Understanding and controlling these crystalline forms is essential for robust pharmaceutical development.

X-ray Powder Diffraction (XRPD) for Crystalline Form Identification

X-ray Powder Diffraction (XRPD) is a primary technique for identifying crystalline forms and assessing the degree of crystallinity. It provides a unique fingerprint for each crystalline polymorph based on the characteristic diffraction angles (2θ) and intensities of the diffracted X-rays.

Studies have characterized different crystalline forms of sitagliptin (B1680988), including sitagliptin phosphate (B84403) monohydrate (STG), sitagliptin phosphate anhydrous (STGA), and sitagliptin base form (STGB) nih.govresearchgate.netmdpi.com. For sitagliptin phosphate monohydrate (STG), major characteristic peaks were observed at approximately 13.2°, 13.8°, 15.9°, 18.4°, 19.1°, 21.2°, 24.0°, 25.0°, 25.7°, 29.5°, and 30.9° ± 0.2° nih.gov. Sitagliptin phosphate anhydrous (STGA) exhibits distinct peaks, with major ones at 4.6°, 9.3°, 13.4°, 13.9°, 15.0°, 18.2°, 19.2°, 19.9°, 21.4°, 25.4°, and 26.9° ± 0.2° nih.gov. The sitagliptin base form (STGB) shows a different diffraction pattern, with characteristic reflections at approximately 7.4°, 11.5°, 16.7°, 17.7°, 18.9°, 24.1°, 24.5°, 27.0°, 28.5°, and 28.8° ± 0.2° nih.gov. These distinct XRPD patterns are crucial for confirming the identity and purity of specific crystalline forms europa.eueuropa.eugoogle.comwho.intpharmaexcipients.com. For instance, a specific crystalline form of sitagliptin phosphate is characterized by peaks at 4.7°, 13.5°, 17.7°, 18.3°, and 23.7° ± 0.2° two-theta google.com.

Thermal Analysis Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG/DTG)

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature, revealing thermal events such as melting, crystallization, and phase transitions.

The sitagliptin base form (STGB) exhibits a single endothermic event corresponding to melting, with a peak temperature (Tpeak) of 120.29 °C and an enthalpy change (ΔH) of -75.18 J g−1 nih.govmdpi.com.

Sitagliptin phosphate monohydrate (STG) shows a dehydration event with a peak temperature of 134.43 °C and an enthalpy change of -1.15 J g−1, indicating a crystalline transition upon water loss nih.govmdpi.com.

Sitagliptin phosphate anhydrous (STGA) melts at a higher temperature, with a Tpeak of 214.92 °C nih.govmdpi.com. Sitagliptin phosphate monohydrate (STG) melts at 206.37 °C nih.govmdpi.com.

In compatibility studies, sitagliptin showed a sharp endothermic peak at 212.1 °C with an enthalpy change of 131.5 J g−1 researchgate.netresearchgate.net.

Thermogravimetry (TG/DTG): TG measures the change in mass of a sample as a function of temperature, useful for quantifying water content (hydration) and thermal decomposition. DTG provides the rate of mass change, highlighting decomposition peaks.

The sitagliptin base form (STGB) undergoes thermal decomposition in two steps: from 193 °C to 272 °C (Δm = 21.6%; DTGpeak = 244.53 °C) and from 272 °C to 367 °C (Δm = 61.8%; DTGpeak = 325.33 °C), indicating thermal stability up to 193 °C nih.govmdpi.com.

Sitagliptin phosphate anhydrous (STGA) shows thermal decomposition in two stages after melting: 192 °C to 243 °C (Δm = 7.9%; DTGpeak = 232.81 °C) and 243 °C to 385 °C (Δm = 60.4%; DTGpeak = 300.57 °C), with thermal stability up to 192 °C nih.govmdpi.com.

The dehydration of sitagliptin phosphate monohydrate (STG) is confirmed by TG-MS analysis with the release of water at 117 °C mdpi.com.

Data Table 1: Thermal Transition Temperatures of Sitagliptin Forms

| Crystalline Form | Melting Point (Tpeak) (°C) | Enthalpy of Fusion (ΔH) (J g-1) |

| Sitagliptin Base Form (STGB) | 120.29 | -75.18 |

| Sitagliptin Phosphate Monohydrate (STG) | 206.37 | N/A (Dehydration Tpeak: 134.43) |

| Sitagliptin Phosphate Anhydrous (STGA) | 214.92 | N/A |

Spectroscopic Characterization: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy provide valuable information about the molecular structure and functional groups of sitagliptin, allowing for differentiation between crystalline forms and detection of potential interactions.

FTIR Spectroscopy: FTIR spectra of sitagliptin phosphate monohydrate (STG), sitagliptin phosphate anhydrous (STGA), and sitagliptin base form (STGB) reveal common vibrational bands related to the major functional groups mdpi.com. Key assignments include:

1465 cm-1: Alkane stretching (C–H) mdpi.com.

1750–1735 cm-1: C=O bond of carbonyl mdpi.com.

1690–1640 cm-1: Imine group (C=N) mdpi.com.

FTIR has also been used to confirm the compatibility of sitagliptin with pharmaceutical excipients, showing no interactions in some formulations researchgate.netdntb.gov.ua.

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing complementary vibrational information. Characteristic bands for sitagliptin include:

2950 cm-1: C–H stretching mdpi.com.

1515–1525 cm-1: C–C stretching mdpi.com.

1650 cm-1: C=O stretching mdpi.com.

1345 cm-1: C–N stretching mdpi.com.

3077–3090 cm-1: N–H stretching mdpi.com.

1025–1060 cm-1: Vibration related to the CF3 group mdpi.com. Raman spectroscopy can be used for qualitative and quantitative analysis of sitagliptin in solid dosage forms nih.gov.

Morphological Analysis by Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology and particle shape of crystalline forms. This technique offers insights into the physical characteristics that can influence powder flow, compaction, and dissolution. While specific SEM images for rac-Sitagliptin forms are not detailed in the provided snippets, SEM is a standard technique for characterizing particle size and shape in solid-state studies nih.govmdpi.comwho.intdntb.gov.ua.

Interconversion Pathways and Stability of Different Crystalline Forms

The stability and potential interconversion between different crystalline forms of sitagliptin are critical for formulation development and shelf-life determination.

Dehydration and Transition: The dehydration of sitagliptin phosphate monohydrate (STG) is a key event, leading to a crystalline transition that alters physicochemical properties like melting point and solubility nih.govmdpi.com. This dehydration occurs around 134.43 °C nih.gov.

Form Transformation: Studies have investigated solid-state phase transformations, such as the conversion of monohydrate and anhydrous forms into novel anhydrous forms, driven by solvent, temperature, or stress researchgate.net.

Stability: Sitagliptin phosphate monohydrate and anhydrous forms exhibit greater thermostability compared to the base molecule nih.govmdpi.com. Forced degradation studies indicate that sitagliptin is stable under thermal and photolytic conditions but degrades under acidic, alkaline, and oxidative stress researchgate.netijpsr.comscispace.comscielo.bramazonaws.com. The polymorphic form of sitagliptin fumarate (B1241708) has been controlled via XRPD, and it remains intact during manufacturing and storage europa.eugeneesmiddeleninformatiebank.nl.

Impurity Profiling and Degradation Product Analysis

Identifying and quantifying impurities and degradation products is crucial for ensuring the safety and efficacy of pharmaceutical products. Analytical methods must be stability-indicating, capable of separating the API from its related substances.

Analytical Techniques: A variety of techniques are employed for impurity profiling, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.netijpsr.comscispace.comamazonaws.comglobalresearchonline.net. FTIR and NMR spectroscopy are used for structural elucidation of isolated impurities ijpsr.comeuropa.eusynthinkchemicals.com.

Degradation Pathways: Sitagliptin can degrade under various stress conditions:

Acidic/Alkaline Hydrolysis: Acid hydrolysis leads to partial degradation with the formation of several degradation products, while alkaline conditions also cause degradation scispace.comamazonaws.comufrgs.br.

Oxidation: Hydrogen peroxide (H2O2) oxidation yields significant degradants ijpsr.comamazonaws.com.

Thermal and Photodegradation: Sitagliptin is generally stable under thermal and photolytic stress researchgate.netijpsr.comscispace.comamazonaws.com.

Characterization of Degradants: Degradation products (DPs) are often isolated using preparative HPLC and characterized by mass spectrometry (MS/MS) and NMR spectroscopy to elucidate their structures ijpsr.comufrgs.brresearchgate.net. For example, two degradation products, DP1 and DP2, were isolated and analyzed by UPLC-UV/MS, with molecular ions observed at m/z 193.08 and m/z 234.09, respectively ufrgs.br. Impurities arising from manufacturing and storage have been identified and characterized, with acceptable levels reported according to ICH guidelines amazonaws.comsynthinkchemicals.comhpfb-dgpsa.ca. A specific "Sitagliptin Enamine Impurity" (CAS No. 767340-03-4) is used as a reference standard for impurity profiling synthinkchemicals.com.

Compound List:

this compound

Sitagliptin phosphate monohydrate (STG)

Sitagliptin phosphate anhydrous (STGA)

Sitagliptin base form (STGB)

Sitagliptin fumarate

Sitagliptin Enamine Impurity (Desdihydrogen this compound)

Chromatographic Methods for Impurity Identification and Quantification

Chromatographic techniques are the cornerstone for separating, identifying, and quantifying impurities in pharmaceutical substances. High-Performance Liquid Chromatography (HPLC) and its more advanced iteration, Ultra-Performance Liquid Chromatography (UPLC), are widely employed due to their high resolution, sensitivity, and reproducibility ijpsjournal.combepls.comglobalresearchonline.netijpsjournal.comresearchgate.net. These methods are often coupled with various detection systems, including UV-Vis detectors, Photodiode Array (PDA) detectors, and Mass Spectrometry (MS) detectors, to provide comprehensive analytical data.

Key Chromatographic Approaches:

Reversed-Phase HPLC (RP-HPLC): This is a primary technique for the analysis of this compound and its impurities, owing to the compound's hydrophobic nature bepls.comijpsjournal.com. RP-HPLC methods typically utilize C18 stationary phases with mobile phases consisting of mixtures of organic solvents (like acetonitrile (B52724) or methanol) and aqueous buffers, often employing gradient elution for optimal separation of a wide range of impurities bepls.comresearchgate.netijrpr.comijpsr.com. Detection is commonly performed at wavelengths around 210-290 nm bepls.comresearchgate.netijrpr.com.

Ultra-Performance Liquid Chromatography (UPLC): UPLC offers enhanced speed, resolution, and sensitivity compared to conventional HPLC by utilizing smaller particle size columns and higher operating pressures ufrgs.brrsc.orgmdpi.comsciensage.infonih.gov. UPLC methods have been developed for the simultaneous analysis of this compound with other drugs and their impurities, as well as for the determination of specific degradation products ufrgs.brrsc.orgsciensage.infoufrgs.br.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Coupling liquid chromatography with tandem mass spectrometry (MS/MS) provides a highly sensitive and selective platform for the identification and quantification of impurities, even at trace levels globalresearchonline.netmdpi.comnih.govnih.govrsc.orgrsc.org. This hyphenated technique is particularly valuable for characterizing low-level process impurities, potential genotoxic impurities like the 7-nitroso impurity, and degradation products mdpi.comnih.govnih.govrsc.orgrsc.org. Methods often employ specific mass transitions (Selected Reaction Monitoring - SRM) for precise quantification rsc.orgrsc.org.

Method Validation and Performance: Analytical methods for impurity profiling are rigorously validated according to International Council for Harmonisation (ICH) guidelines. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), robustness, and ruggedness bepls.comijpsjournal.comijrpr.commdpi.comsciensage.infonih.govnih.gov. For instance, methods for the 7-nitroso impurity have demonstrated low LOD values (e.g., 0.002 ppm) and LOQ values (e.g., 0.005 ppm), indicating high sensitivity mdpi.comnih.gov. Linearity is typically established with correlation coefficients (R²) exceeding 0.99, and accuracy is confirmed through % recovery studies, often within the 80-120% range ijpsr.commdpi.comnih.govnih.govrsc.orgijpsdronline.com.

Summary of Chromatographic Methods:

| Technique | Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength/Method | Key Impurities Targeted |

| UPLC-UV/MS | C18 (e.g., Agilent Zorbax Eclipse Plus) | Water pH 4.0 (formic acid) / Acetonitrile (gradient) | 0.3 | UV/MS | Degradation Products (DP1, DP2) ufrgs.brresearchgate.net |

| UHPLC-MS/MS | C18 (e.g., Kromasil-100) | 0.12% Formic Acid in Water / Methanol (gradient) | 0.6 | MS/MS | 7-Nitroso impurity mdpi.comnih.gov |

| UHPLC-MS/MS | Agilent-ZORBAX SB-C18 | 0.01 mol L⁻¹ Ammonium (B1175870) Formate (B1220265) / Acetonitrile (gradient) | 0.4 | MS/MS | N-nitrosamine impurity (NTTP) rsc.orgrsc.org |

| RP-HPLC | C18 (e.g., Symmetry shield RP 18) | 1% Perchloric acid / Acetonitrile (gradient) | 1.2 | UV (210 nm) | Process impurities ijpsr.com |

| RP-HPLC | C18 (e.g., Kromasil C18) | Buffer (pH 4.5) / Acetonitrile (gradient) | 1.0 | UV (210 nm) | Triazole, Acid, Dioxo, Ketoamide, Enamine impurities ijrpr.com |

| RP-HPLC | C18 (e.g., C18) | Methanol / Phosphate buffer pH 6.8 (60:40, isocratic) | 1.0 | UV (260 nm) | Degradation products researchgate.net |

| Chiral RP-UFLC | Lux cellulose-1 (Chiralcel OD-RH) | Borate buffer (pH 9±0.05) / ACN (60:40, v/v) | 0.8 | UV (262 nm) | Sitagliptin enantiomers (R and S) ijpsdronline.com |

| UPLC-MS/MS | Hypersil gold (50 mm × 2.1 mm, 1.9 μm) | Acetonitrile / 0.2% Formic acid aqueous solution (gradient) | N/A | MS/MS | Sitagliptin (STG), Vildagliptin (VLG), Metformin (MET) and related impurities rsc.org |

Spectrometric Techniques for Structural Elucidation of Impurities

Spectrometric techniques are indispensable for definitively elucidating the chemical structures of impurities identified by chromatographic methods. These techniques provide detailed information about the molecular composition and arrangement of atoms within a molecule.

Key Spectrometric Approaches:

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): MS is a powerful tool for determining the molecular weight of impurities, providing the molecular ion ([M+H]⁺) and characteristic fragment ions ufrgs.brnih.govresearchgate.net. MS/MS offers enhanced specificity and sensitivity by fragmenting selected ions, allowing for detailed structural analysis and confirmation of impurity identities rsc.orgnih.govrsc.orgrsc.org. For example, UPLC-UV/MS has been instrumental in characterizing degradation products like DP1 and DP2 formed under acidic conditions ufrgs.brufrgs.brresearchgate.net. The molecular ion for Sitagliptin base is observed at m/z 408.15 ufrgs.brresearchgate.net. MS/MS is crucial for identifying and quantifying specific impurities such as the 7-nitroso impurity and other nitrosamines mdpi.comnih.govnih.govrsc.orgrsc.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, including ¹H NMR and ¹³C NMR, provide unparalleled detail regarding the connectivity of atoms and the stereochemistry of molecules globalresearchonline.netijpsr.com. These methods are considered the gold standard for absolute structural determination of isolated impurities. For example, NMR is used alongside LC-MS and FT-IR for the comprehensive characterization of process impurities in Sitagliptin phosphate drug substance ijpsr.com.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy identifies functional groups present in a molecule by analyzing its absorption of infrared radiation ijpsjournal.comglobalresearchonline.net. It serves as a complementary technique for structural confirmation and impurity identification, often used in conjunction with NMR and MS ijpsr.com.

These spectrometric techniques, when applied to isolated impurities or in hyphenated LC-MS/MS systems, provide the necessary data to confirm the identity of process impurities and degradation products, thereby supporting the development of robust quality control strategies for this compound.

Mechanistic and Preclinical Investigations of Sitagliptin

In Vitro Enzyme Kinetics and Selectivity Studies

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Mechanisms

Sitagliptin (B1680988) is an orally active, potent, and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. researchgate.net Mechanistic studies have characterized it as a competitive, reversible, and tight-binding inhibitor. nih.govdroracle.ai The inhibition mechanism is classical, with the establishment of a steady state occurring almost instantaneously, indicating rapid binding and dissociation from the enzyme. nih.gov

The competitive nature of the inhibition is demonstrated by the linear increase of its half-maximal inhibitory concentration (IC50) values with rising substrate concentrations. nih.gov Sitagliptin's potency against DPP-4 has been quantified in various in vitro assays, though the reported IC50 values show some variability depending on the experimental conditions, such as the substrate used. For instance, IC50 values for human recombinant DPP-4 have been reported in the nanomolar range, including approximately 17 nM, 19 nM, and ~20 nM. nih.govnih.govglobalresearchonline.net Another study reported an IC50 value of 4.380 nM. researchgate.net This variability can be attributed to differences in assay methodologies, such as the choice between gly-pro-pNA and ala-pro-AFC as substrates, which can significantly alter the measured IC50. nih.gov

Table 1: In Vitro DPP-4 Inhibition Data for Sitagliptin

| Parameter | Value | Description | Source(s) |

|---|---|---|---|

| Inhibition Type | Competitive, Reversible | Inhibitor binds to the active site of the enzyme, competing with the substrate. The binding is non-covalent and reversible. | nih.govdroracle.ai |

| Binding Nature | Fast, Tight-binding | Indicates rapid association to and slow dissociation from the enzyme, leading to sustained inhibition. | nih.gov |

| IC50 Value | ~17 - 20 nM | Half-maximal inhibitory concentration against human recombinant DPP-4. Varies with assay conditions. | nih.govnih.govglobalresearchonline.net |

| IC50 Value | 4.380 nM | Half-maximal inhibitory concentration reported in a separate study. | researchgate.net |

Selectivity Profiles Against Related Dipeptidyl Peptidases (DPP-8, DPP-9) in vitro

A critical aspect of the preclinical profile of a DPP-4 inhibitor is its selectivity over other related proteases, particularly DPP-8 and DPP-9, due to potential off-target effects. ualberta.ca Sitagliptin demonstrates a high degree of selectivity for DPP-4. In vitro studies have shown that it is substantially less potent against DPP-8 and DPP-9. ijrti.org

Quantitative assessments reveal a stark difference in inhibitory activity. While Sitagliptin potently inhibits DPP-4 with an IC50 in the low nanomolar range, its inhibitory constants (Ki) for DPP-8 and DPP-9 are in the micromolar range. Specifically, the Ki values for human DPP-8 and DPP-9 have been reported as 33,780 nM and 55,142 nM, respectively. researchgate.net This translates to a selectivity of over 2,600-fold for DPP-4 compared to DPP-8 and DPP-9, indicating that at therapeutic concentrations, Sitagliptin is unlikely to cause significant inhibition of these related enzymes. ijrti.org This high selectivity is a key characteristic, minimizing the potential for mechanism-based toxicities observed with less selective inhibitors in preclinical models. ualberta.ca

Table 2: Selectivity Profile of Sitagliptin against DPP-4, DPP-8, and DPP-9

| Enzyme | Inhibition Constant (Ki) | Selectivity vs. DPP-4 | Source(s) |

|---|---|---|---|

| DPP-4 | ~19 nM (IC50) | - | globalresearchonline.net |

| DPP-8 | 33,780 nM | > 1700-fold | researchgate.net |

| DPP-9 | 55,142 nM | > 2900-fold | researchgate.net |

Cellular and Molecular Pharmacological Actions in In Vitro Models (excluding clinical outcomes)

Regulation of Incretin (B1656795) Hormone Levels (GLP-1, GIP) in cellular systems

The primary pharmacological action of Sitagliptin is to prevent the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby increasing their bioavailability. droracle.aipatsnap.com In vitro studies using isolated human pancreatic islets have directly demonstrated this mechanism. Human islets express both GLP-1 and the DPP-4 enzyme, creating a local paracrine system. lidsen.comnih.gov

In cultures of human islets, treatment with Sitagliptin leads to a significant increase in the levels of active GLP-1. lidsen.com One study observed an approximate 7-fold increase in active GLP-1 concentrations in the culture medium of human islets treated with Sitagliptin. researchgate.net This effect was confirmed to be a result of inhibiting islet-derived DPP-4, as the increase was also observed in serum-free cultures. researchgate.net By inhibiting the enzymatic degradation of endogenously secreted GLP-1 within the islet microenvironment, Sitagliptin effectively enhances the local concentration of the active hormone. lidsen.comresearchgate.net

Impact on Insulin (B600854) Secretion Pathways in Isolated Cells/Tissues

By increasing the levels of active incretins, Sitagliptin enhances glucose-dependent insulin secretion from pancreatic beta-cells. patsnap.com This effect has been observed in studies with isolated rodent and human pancreatic islets. nih.govmdpi.com The potentiation of glucose-stimulated insulin secretion (GSIS) by Sitagliptin in isolated islets is a direct consequence of elevated local GLP-1 levels acting on their receptors on beta-cells. mdpi.comekb.eg

Interestingly, some research suggests that the insulin-potentiating effect of DPP-4 inhibition within the islet may also be mediated by other locally produced peptides. One study found that in isolated islets, the enhancement of GSIS by Sitagliptin was mediated by pancreatic peptide YY (PYY), another DPP-4 substrate, rather than GLP-1. nih.gov Furthermore, beyond immediate secretory effects, prolonged exposure to Sitagliptin in culture has been shown to increase the insulin content of islet grafts, suggesting a role in promoting insulin production and beta-cell function. researchgate.net

Modulation of Glucagon (B607659) Levels in Preclinical Systems

In addition to its effects on insulin, Sitagliptin modulates the secretion of glucagon from pancreatic alpha-cells. patsnap.comnih.gov The incretin hormone GLP-1 is known to suppress glucagon release in a glucose-dependent manner. By preventing GLP-1 degradation, Sitagliptin enhances this suppressive effect. mdpi.com

Investigation of Anti-inflammatory and Immunomodulatory Properties in Cell Culture Models (e.g., dendritic cells)

Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, has demonstrated notable anti-inflammatory and immunomodulatory effects on human dendritic cells (DCs) derived from monocytes. nih.gov In in vitro studies, sitagliptin was shown to impair the differentiation and maturation of these dendritic cells. nih.govnih.gov This was evidenced by a decreased expression of maturation markers such as CD40, CD83, and CD86, as well as NLRP3 and HLA-DR. nih.govnih.gov Concurrently, the expression of tolerogenic DC markers, including ILT4 and IDO1, was increased. nih.govnih.gov

The cytokine production profile of dendritic cells was significantly altered by sitagliptin treatment. The production of pro-inflammatory cytokines, including IL-1β, IL-12p70, IL-23, and IL-27, was inhibited. nih.govnih.gov Conversely, the secretion of immunoregulatory cytokines IL-10 and TGF-β was enhanced. nih.govnih.gov These sitagliptin-treated dendritic cells were less effective at stimulating allogeneic T-cells. nih.govnih.gov They were found to inhibit Th1 and Th17 immune responses while promoting Th2 and regulatory T-cell (Treg) responses. nih.govnih.gov The tolerogenic nature of these dendritic cells was further supported by an observed increase in the frequency of CD4+CD25+CD127-FoxP3+ Tregs and Tr1 cells in co-cultures. nih.govnih.gov Mechanistically, these effects are linked to the inhibition of the p65 expression of NF-kB and p38MAPK during the maturation of dendritic cells. nih.govnih.gov

Some research also suggests that by inhibiting DPP-4, sitagliptin prevents the degradation of chemokines and cytokines that are crucial for DC activation, thereby enhancing their antigen presentation capabilities. bmj.com

| Category | Marker/Cytokine | Effect of Sitagliptin | Reference |

|---|---|---|---|

| Cell Surface Markers | CD40 | Decreased Expression | nih.govnih.gov |

| CD83 | Decreased Expression | nih.govnih.gov | |

| CD86 | Decreased Expression | nih.govnih.gov | |

| ILT4 | Increased Expression | nih.govnih.gov | |

| IDO1 | Increased Expression | nih.govnih.gov | |

| Cytokine Production | IL-1β | Inhibited | nih.govnih.gov |

| IL-12p70 | Inhibited | nih.govnih.gov | |

| IL-23 | Inhibited | nih.govnih.gov | |

| IL-27 | Inhibited | nih.govnih.gov | |

| IL-10 | Augmented | nih.govnih.gov | |

| TGF-β | Augmented | nih.govnih.gov |

Effects on Specific Signaling Pathways (e.g., SOCS3/PI3K/Akt pathway in human HepG2 cells)

In human HepG2 cells, an in vitro model for insulin resistance, sitagliptin has been shown to modulate the suppressor of cytokine signaling 3 (SOCS3)/phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway. nih.govjpp.krakow.pl In an insulin resistance model induced by palmitic acid, the expression of the SOCS3 gene was significantly elevated. nih.gov Treatment with sitagliptin led to a decrease in SOCS3 gene expression. nih.govjpp.krakow.pl

This downregulation of SOCS3 by sitagliptin is believed to reduce insulin resistance. nih.gov The subsequent effects on the signaling cascade involve the PI3K/Akt pathway. nih.govjpp.krakow.pl Following sitagliptin intervention, while the total protein expression of Akt may not change, the expression of phosphorylated Akt (p-Akt) increases. jpp.krakow.pl The activation of Akt, in turn, influences downstream targets like glycogen (B147801) synthase kinase 3-beta (GSK-3β). nih.gov Specifically, the protein expression of phosphorylated GSK-3β (p-GSK-3β) was also observed to increase after sitagliptin treatment. nih.gov This signaling cascade ultimately promotes glycogen synthesis and helps to regulate glucose metabolism. jpp.krakow.pl

Role of Rac-dependent Mechanisms in Cellular Processes (e.g., monocyte migration)

Preclinical studies have indicated that sitagliptin can influence cellular migration through Rac-dependent mechanisms. nih.govnih.gov In studies using nonobese diabetic (NOD) mice, sitagliptin treatment was found to reduce the migration of splenic and lymph node CD4+ T-cells. nih.gov The mechanism appears to differ between these cell populations. For splenic CD4+ T-cells, sitagliptin's inhibitory effect on migration involves a pathway that includes Rac1 and vasodilator-stimulated phosphoprotein (VASP). nih.govnih.gov In contrast, the reduced migration of lymph node CD4+ T-cells is associated with incretin-mediated activation of the NF-κB pathway. nih.govnih.gov

Preclinical Metabolic Fate and Transport Studies (In Vitro and Animal Models)

Cytochrome P450 (CYP) Isoenzyme Involvement in Metabolism (CYP3A4, CYP2C8)

The metabolism of sitagliptin is limited, with a significant portion of the drug excreted unchanged. drugbank.comnih.gov However, in vitro studies have identified that the minor oxidative metabolism that does occur is primarily mediated by the cytochrome P450 (CYP) isoenzyme CYP3A4. nih.govlongdom.orgstrath.ac.uk There is also a minor contribution from CYP2C8. nih.govlongdom.orgstrath.ac.uk Despite their involvement, sitagliptin is not considered an inhibitor of CYP3A4, CYP2C8, or other major CYP isoenzymes at clinically relevant concentrations. fda.gov It also does not induce CYP3A4. fda.gov

Investigation of Drug Transporter Interactions (P-glycoprotein, OAT3)

Sitagliptin has been identified as a substrate for the drug transporters P-glycoprotein (P-gp) and organic anion transporter 3 (OAT3). nih.govresearchgate.netgenscript.com In vitro studies have shown that sitagliptin is transported by human OAT3, with a Km value of 162 µM. nih.gov The transport of sitagliptin via OAT3 can be inhibited by substances like probenecid, ibuprofen, and furosemide. nih.govgenscript.com While sitagliptin is a substrate for P-gp, it does not appear to inhibit P-gp-mediated transport of other drugs like digoxin. fda.govnih.gov The P-gp-mediated transport of sitagliptin can be significantly inhibited by cyclosporine A. nih.govresearchgate.net Despite being a substrate for these transporters, sitagliptin is considered to have a low likelihood of causing clinically significant drug-drug interactions via these pathways. nih.govresearchgate.netgenscript.com

| Transporter | Interaction Type | Key Findings | Reference |

|---|---|---|---|

| P-glycoprotein (P-gp) | Substrate | Sitagliptin is transported by P-gp. | nih.govresearchgate.net |

| Inhibitor | Does not significantly inhibit P-gp-mediated transport of other substrates (e.g., digoxin). | fda.govnih.gov | |

| Organic Anion Transporter 3 (OAT3) | Substrate | Sitagliptin is transported by OAT3 (Km = 162 µM). | nih.gov |

| Inhibitor | Weakly inhibits OAT3-mediated uptake of cimetidine (B194882) (IC50 = 160 µM). | nih.gov |

Identification and Characterization of Minor Metabolites

In both in vivo and in vitro preclinical studies, several minor metabolites of sitagliptin have been identified, although metabolism is not the primary route of elimination. nih.govlongdom.orgstrath.ac.uk In human studies, approximately 16% of an administered dose is excreted as metabolites. nih.gov Six metabolites have been detected at trace levels in plasma. nih.gov

The identified metabolic pathways include:

N-sulfation of the parent drug. nih.govlongdom.orgresearchgate.net

N-carbamoyl glucuronidation . nih.govresearchgate.net

Hydroxylation of the triazolopiperazine ring. longdom.orgresearchgate.netijrti.org

Oxidative desaturation of the piperazine (B1678402) ring, followed by cyclization. nih.govlongdom.orgresearchgate.netijrti.org This process forms two stereoisomeric cyclic metabolites, referred to as M2 (cis) and M5 (trans), which have been characterized from dog urine using NMR spectroscopy. ijrti.orgnih.gov

Aromatic oxidation . longdom.orgstrath.ac.uk

In vitro studies with rat hepatocytes have identified these and other novel metabolites, including an N-glucuronide and a di-ketone metabolite. longdom.orgstrath.ac.uk

Excretion Pathways in Preclinical Species

The excretion of rac-Sitagliptin has been characterized in preclinical species, primarily in rats and dogs, revealing species-specific pathways for elimination. nih.govijrti.org Studies utilizing radiolabeled [¹⁴C]sitagliptin have shown that the parent drug is the principal radioactive component in plasma, urine, bile, and feces of both rats and dogs. nih.govresearchgate.net This indicates that the compound is largely excreted unchanged. ijrti.orgeuropa.eu

In both Sprague-Dawley rats and beagle dogs, renal excretion of the parent drug is the primary route of elimination. nih.govresearchgate.net However, a notable difference exists between the two species regarding the role of biliary excretion. ijrti.orgeuropa.eu In rats, biliary excretion represents an important clearance pathway, whereas in dogs, this route is less significant. nih.govijrti.orgeuropa.eu

Metabolism constitutes a minor elimination pathway for Sitagliptin in these preclinical models. nih.govresearchgate.net Approximately 10% to 16% of an administered radiolabeled dose is recovered in the excreta of rats and dogs as phase I and II metabolites. nih.govijrti.orgeuropa.eu The formation of these metabolites involves several biochemical transformations, including N-sulfation, N-carbamoyl glucuronidation, and hydroxylation of the triazolopiperazine ring. nih.govijrti.orgresearchgate.net Another metabolic process involves the oxidative desaturation of the piperazine ring, which is followed by cyclization. nih.govresearchgate.neteuropa.eu

Further investigation into the renal clearance in rats showed that the clearance of unbound drug, at 32 to 39 ml/min/kg, was significantly greater than the glomerular filtration rate. nih.govresearchgate.net This finding is indicative of active renal elimination processes being involved in the excretion of Sitagliptin in this species. nih.govresearchgate.net

The following table summarizes the primary excretion pathways observed in preclinical species.

| Species | Primary Excretion Route | Secondary Excretion Route | Extent of Metabolism | Key Findings |

| Rat | Renal and Biliary Excretion | - | Minimal (~10-16% of dose) | Active renal elimination is a key mechanism. nih.govresearchgate.net Biliary excretion is a significant pathway. nih.govijrti.org |

| Dog | Renal Excretion | Biliary Excretion (minor) | Minimal (~10-16% of dose) | Primarily cleared by the kidneys as unchanged drug. nih.govijrti.org |

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a drug molecule like Sitagliptin (B1680988) interacts with its biological target.

The primary pharmacological target of Sitagliptin is the enzyme Dipeptidyl Peptidase-4 (DPP-4). Molecular docking studies have been extensively used to model the interaction between Sitagliptin and DPP-4. These simulations predict a strong interaction, with the calculated binding affinity energy for the DPP-4-Sitagliptin complex being reported as -8.1 kcal/mol, indicating a stable and favorable binding. nih.gov Further studies have reported similar strong binding energies, such as -8.6 kcal/mol and -6.70 kcal/mol, reinforcing the potent inhibitory action of Sitagliptin on DPP-4. mdpi.comresearchgate.netbiointerfaceresearch.com

Computational studies have also explored the potential of Sitagliptin to interact with other targets. For instance, docking analyses have investigated its binding affinity for oncogenes like CTNNB1 and MET, yielding binding energies of -7.3 kcal/mol and -7.6 kcal/mol, respectively. mdpi.com Another study explored the interaction with Angiotensin-Converting Enzyme 2 (ACE2) and determined a strong affinity with a dissociation constant (KD) of 3.514 x 10⁻⁸ M. nih.gov These computational predictions suggest that Sitagliptin may have broader pharmacological effects beyond its primary role as a DPP-4 inhibitor.

| Pharmacological Target | Predicted Binding Affinity/Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| DPP-4 | -8.1 | Tyr663, Val712, Glu203, Glu204, Tyr667, Phe355, Arg123, Arg356 |

| DPP-4 | -8.6 | TRY631, ARG125 |

| CTNNB1 | -7.3 | - |

| MET | -7.6 | - |

| DPP-8 | -9.8 | - |

In the search for repurposable drugs against viral diseases, computational methods have been employed to investigate the interaction of Sitagliptin with viral proteases, particularly those of SARS-CoV-2. nih.gov Molecular docking studies have predicted that Sitagliptin can bind to key SARS-CoV-2 proteases, such as the 3C-like protease (3CLpro or Mpro) and the papain-like protease (PLpro). nih.govresearchgate.net

The predicted binding free energy (ΔG) for Sitagliptin with 3CLpro has been reported to be -7.8 kcal/mol. nih.govresearchgate.net For PLpro, the binding energy was found to be -7.5 kcal/mol. nih.govresearchgate.net These in silico findings suggest that Sitagliptin has the potential to inhibit these crucial viral enzymes, thereby possibly hindering viral replication. nih.govnih.gov Docking studies also revealed that Sitagliptin fits into the active sites of these proteases, forming interactions with key catalytic residues. nih.govarizona.edu For example, with PLpro, Sitagliptin is predicted to interact with Cys112. nih.gov

| Viral Protease Target (SARS-CoV-2) | Predicted Binding Affinity/Energy (ΔG, kcal/mol) |

|---|---|

| 3CLpro (Mpro) | -7.8 |

| PLpro | -7.5 |

Molecular Dynamics Simulations for Conformational and Stability Analyses

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. These simulations have been used to assess the stability of the Sitagliptin-DPP-4 complex. researchgate.net By analyzing parameters such as the root-mean-square deviation (RMSD) and the radius of gyration (Rg), researchers can understand the dynamic behavior of the complex. researchgate.net

MD simulations of the Sitagliptin-DPP-4 complex have shown that the complex remains stable throughout the simulation period. researchgate.net For instance, one study reported that the average RMSD value for the Sitagliptin-DPP-4 complex was 0.335 nm. researchgate.net The radius of gyration (Rg), which indicates the compactness of the complex, was found to have an average value of 2.59 nm for the Sitagliptin-DPP-4 complex, suggesting that the enzyme maintains its stable conformation upon binding to Sitagliptin. researchgate.net Similarly, simulations of Sitagliptin with SARS-CoV-2 proteases showed a steady RMSD of around 0.2 nm for the 3CLpro complex, indicating a stable interaction. nih.gov

| Complex | Simulation Parameter | Reported Value |

|---|---|---|

| Sitagliptin-DPP-4 | Average RMSD | 0.335 nm |

| Sitagliptin-DPP-4 | Average Radius of Gyration (Rg) | 2.59 nm |

| Sitagliptin-3CLpro (SARS-CoV-2) | RMSD | ~0.2 nm |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing the structure of existing drugs.

QSAR studies have been performed on Sitagliptin and its analogs to understand the key physicochemical features that are critical for their DPP-4 inhibitory activity. researchgate.net These studies have identified parameters such as hydrophobicity (described by the logarithm of the octanol/water partition coefficient), the number of rotatable bonds, hydrogen bond donors and acceptors, and topological polar surface area as being crucial for inhibitory activity. researchgate.net One QSAR model developed for a series of 35 DPP-4 inhibitors, including Sitagliptin-related compounds, showed significant predictive power, with a fitted correlation coefficient (r²) of 0.85 and a cross-validated correlation coefficient (q²) of 0.77. researchgate.net Another 3D-QSAR model for 48 Sitagliptin-related compounds also demonstrated reliability with an R² of 0.80 and a Q² of 0.64. nih.gov

| QSAR Model | Fitted Correlation Coefficient (r²) | Cross-validated Correlation Coefficient (q²) | Standard Error of Prediction |

|---|---|---|---|

| Model 1 (35 DPP-4 Inhibitors) | 0.85 | 0.77 | 0.34 |

| Model 2 (48 DPP-4 Inhibitors) | 0.80 | 0.64 | - |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. nepjol.info These calculations provide insights into properties like the distribution of electron density, molecular orbital energies, and chemical reactivity descriptors. nepjol.infonih.gov

For Sitagliptin, DFT studies have been used to explore its structural and chemical behavior. nepjol.info The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an important parameter that relates to the chemical reactivity and stability of the molecule. One study calculated the HOMO-LUMO energy gap for Sitagliptin to be 5.6714 eV. nih.gov Such calculations help in understanding the molecule's potential for charge transfer interactions, which are crucial for its binding to the target protein. sphinxsai.com

| Quantum Chemical Parameter | Calculated Value for Sitagliptin |

|---|---|

| HOMO-LUMO Energy Gap (DFT) | 5.6714 eV |

In Silico Approaches for Predicting Pharmacokinetic and Metabolic Profiles

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify potential pharmacokinetic issues early in the drug development process.

Computational models have been applied to predict the pharmacokinetic profile of Sitagliptin. These predictions are consistent with experimental observations that Sitagliptin is well-absorbed orally. nih.govnih.gov Studies suggest an oral bioavailability of approximately 87%. gabi-journal.net In silico tools predict high gastrointestinal absorption for Sitagliptin. ymerdigital.com The metabolism of Sitagliptin is predicted to be minimal, which aligns with findings that a large portion of the drug is excreted unchanged in the urine. nih.govgabi-journal.netresearchgate.net Computational studies also investigate interactions with drug transporters and metabolizing enzymes, predicting that Sitagliptin is a substrate for P-glycoprotein (P-gp) and may inhibit cytochrome P450 enzymes like CYP3A4 and CYP2C8 to a small extent. gabi-journal.netymerdigital.com

| Pharmacokinetic Parameter | In Silico/Experimental Prediction |

|---|---|

| Oral Bioavailability | ~87% |

| Gastrointestinal Absorption | High |

| Metabolism | Minor, primarily via CYP3A4 with a small contribution from CYP2C8 |

| Excretion | ~87% unchanged in urine |

| P-glycoprotein (P-gp) Interaction | Substrate |

Formulation Science and Stability Aspects of Sitagliptin Academic/pre Formulation Focus

Excipient Compatibility Studies

Investigating the compatibility of rac-Sitagliptin with common pharmaceutical excipients is essential to prevent unintended chemical or physical interactions that could compromise drug efficacy or product stability. Differential Scanning Calorimetry (DSC) is a primary technique used for this screening.

Assessment of Solid-State Interactions with Pharmaceutical Excipients

Studies have evaluated the compatibility of this compound with various excipients, employing techniques such as DSC, X-ray diffractometry (XRPD), and Fourier Transform Infrared (FTIR) spectroscopy.

Compatibility Findings: Sitagliptin (B1680988) has been found to be compatible with common excipients like microcrystalline cellulose, croscarmellose, and pregelatinized starch researchgate.netresearchgate.net. These excipients did not induce significant changes in Sitagliptin's thermal profile or chemical structure under the tested conditions.

Observed Interactions: Interactions have been noted with certain excipients, including magnesium stearate (B1226849), ascorbic acid, and citric acid researchgate.netresearchgate.netresearchgate.net. For instance, in a 1:1 (w/w) mixture, magnesium stearate showed an endothermic peak at 98.3 °C, and when mixed with sitagliptin, the DSC trace revealed a significantly lower melting peak around 66–70 °C, suggesting a potential interaction researchgate.net. However, other studies using FT-IR and DSC reported no significant interactions between sitagliptin and magnesium stearate during mixing and grinding at room temperature researchgate.net.

Solid-State Transformations: During compatibility studies, the transformation of dehydrated sitagliptin to its monohydrate form was observed in some mixtures. This transformation was often accompanied by the disappearance of the sharp melting endothermic peak of sitagliptin, indicating a change in its solid-state form researchgate.netresearchgate.net.

Amorphous Solid Dispersions (ASDs): Sitagliptin is often formulated as amorphous solid dispersions to enhance its solubility and dissolution rate. Excipients like polyvinylpyrrolidone (B124986) (PVP) are used to stabilize the amorphous form of sitagliptin google.comnih.gov. Compatibility assessments for combination products, such as Sitagliptin/Metformin, have also demonstrated the compatibility of excipients with both active substances under accelerated conditions (40°C, 75% RH) europa.eu.

Table 6.1.1: Excipient Compatibility with Sitagliptin

| Excipient | Compatibility Finding | Technique Used | Reference |

| Microcrystalline cellulose | Compatible | DSC | researchgate.netresearchgate.net |

| Croscarmellose | Compatible | DSC | researchgate.netresearchgate.net |

| Pregelatinized starch | Compatible | DSC | researchgate.netresearchgate.net |

| Magnesium stearate | Interaction observed (lower melting peak in DSC) | DSC | researchgate.net |

| Magnesium stearate | No significant interaction observed during mixing and grinding | FT-IR, DSC | researchgate.net |

| Ascorbic acid | Interaction observed | DSC | researchgate.netresearchgate.net |

| Citric acid | Interaction observed | DSC | researchgate.netresearchgate.net |

| Polyvinylpyrrolidone (PVP) | Used to stabilize amorphous sitagliptin in solid dispersions | N/A | google.comnih.gov |

Influence of Processing Conditions on Drug Stability in Mixtures

The manufacturing processes used to create solid dosage forms can impact the stability and solid-state properties of this compound when mixed with excipients. Studies have evaluated the effects of common processing techniques.

Mechanical Processing: Techniques such as simple blending, co-grinding, and kneading were evaluated for their impact on sitagliptin stability. At room temperature, no significant interactions or degradation were observed in mechanically treated samples of sitagliptin with excipients researchgate.netresearchgate.netresearchgate.net.

Solid-State Transformations during Processing: In some mixtures, processing led to the transformation of dehydrated sitagliptin into its monohydrate form, which was evidenced by the disappearance of the characteristic sharp melting endothermic peak in DSC analysis researchgate.netresearchgate.net. This suggests that mechanical stress or moisture uptake during processing can influence the polymorphic form of sitagliptin.

Hot Melt Coating: The application of hot melt coating using hydrophobic agents like stearic acid and palmitic acid has been shown to improve the stability of sitagliptin phosphate (B84403) monohydrate tablets africanjournalofbiomedicalresearch.com.

Solid-State Stability Investigations

Understanding the intrinsic stability of this compound under various environmental conditions (thermal, photolytic, hydrolytic, oxidative) is crucial for establishing appropriate storage conditions and shelf-life for drug products.

Thermal Stability Profile

The thermal behavior of different crystalline forms of sitagliptin has been characterized using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Sitagliptin Phosphate Anhydrous (STGA): Exhibits a melting point (Tpeak) of approximately 214.92 °C. Thermal decomposition begins around 216 °C, occurring in three distinct steps nih.govresearchgate.net.

Sitagliptin Base Form (STGB): Shows a lower melting point (Tpeak) of around 120.29 °C. Its thermal decomposition initiates at approximately 193 °C and proceeds in two stages nih.govmdpi.comdntb.gov.ua.

Sitagliptin Phosphate Monohydrate (STG): Melts at approximately 206.37 °C. This form demonstrates thermal stability up to about 192 °C. Dehydration, indicated by water release, occurs around 117 °C nih.govmdpi.comdntb.gov.ua.

Table 6.2.1: Thermal Properties of Sitagliptin Forms